houttuyfonateナトリウム

概要

説明

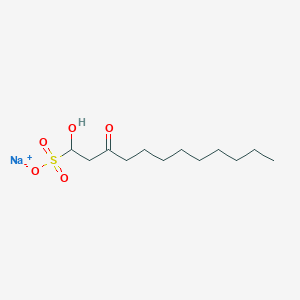

フツリン酸ナトリウムは、1-ヒドロキシ-3-オキソ-1-ドデカンスルホン酸ナトリウムとしても知られており、薬用ハーブであるドクダミ (Houttuynia cordata) の誘導体です。この化合物は、幅広い抗菌作用と抗炎症作用を持つことから注目を集めています。中国伝統医学では、呼吸器感染症、皮膚感染症、その他の炎症性疾患の治療に広く使用されています .

2. 製法

合成経路と反応条件: フツリン酸ナトリウムは、フツリン (3-オキソドデカナール) と亜硫酸水素ナトリウムを反応させることで合成されます。反応は通常、水性媒体中で制御された温度で行われ、生成物の安定性を確保します。反応は以下のように表すことができます。

C12H24O2+NaHSO3→C12H23O4SNa

工業的生産方法: 工業的な設定では、フツリン酸ナトリウムの生産は、ドクダミからフツリンを大規模に抽出することから始まり、その後、亜硫酸水素ナトリウムとの化学反応が行われます。このプロセスは、収率と純度を最大限に引き出すために最適化されており、多くの場合、溶媒抽出、結晶化、精製などのステップが含まれます {_svg_2}.

反応の種類:

酸化: フツリン酸ナトリウムは酸化反応を受けることができ、スルホン酸誘導体の生成につながります。

還元: 還元反応は、フツリン酸ナトリウムを元のアルデヒド前駆体であるフツリンに変換することができます。

置換: フツリン酸ナトリウムのスルホン酸基は、求核置換反応に関与し、さまざまな誘導体を形成することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤は、穏やかな条件下でフツリン酸ナトリウムと反応することができます。

主な生成物:

酸化: スルホン酸誘導体。

還元: フツリン。

置換: さまざまなスルホン酸エステルおよびアミド.

科学的研究の応用

作用機序

フツリン酸ナトリウムは、主に微生物の増殖を阻害することで作用を発揮します。細菌や真菌の細胞壁合成を阻害し、細胞溶解と死滅につながります。この化合物は、プロ炎症性サイトカインの産生を阻害し、抗炎症性サイトカインの産生を高めることで、免疫応答を調節します。主な分子標的は、細胞壁合成に関与する酵素と、真菌のRas1-cAMP-Efg1経路などのシグナル伝達経路です .

類似化合物:

新フツリン酸ナトリウム (ドデシルスルホ酢酸ナトリウム): 抗菌作用が似ていますが、化学構造が異なる誘導体。

2-ウンデカノン: 抗炎症作用を持つ、ドクダミから得られる別の化合物。

比較:

フツリン酸ナトリウム vs. 新フツリン酸ナトリウム: 両方の化合物は抗菌作用を示しますが、フツリン酸ナトリウムはより広範囲の病原体に対して効果的です.

フツリン酸ナトリウム vs. 2-ウンデカノン: フツリン酸ナトリウムは、2-ウンデカノンと比較して、より強力な抗炎症作用を示し、炎症性疾患の治療に適しています.

結論として、フツリン酸ナトリウムは、さまざまな科学的および工業的用途において大きな可能性を秘めた汎用性の高い化合物です。その独特の特性と作用機序により、感染症と炎症との闘いにおける貴重なツールとなっています。

生化学分析

Biochemical Properties

Sodium houttuyfonate interacts with several enzymes and proteins, affecting biochemical reactions. For instance, it has been found to upregulate proteins in Streptococcus pneumoniae that produce reactive oxygen species . It also inhibits the production of tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and the expression of toll-like receptor 4 (TLR4), but increases the secretion of interleukin-10 (IL-10) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells .

Cellular Effects

Sodium houttuyfonate has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA) strains . It also reduces proteases and pyocyanin production and inhibits biofilm formation by regulating the Pseudomonas aeruginosa QS system . Furthermore, it has been found to prevent seizures and neuronal cell loss by maintaining glutamatergic system stability in male rats with kainic acid-induced seizures .

Molecular Mechanism

Sodium houttuyfonate exerts its effects at the molecular level through various mechanisms. For instance, it has been found to suppress metastasis in non-small cell lung cancer cells through the Linc00668/miR-147a/slug axis . It also prevents seizures and neuronal cell loss by maintaining glutamatergic system stability, which involves the upregulation of glutamate reuptake-associated proteins and the downregulation of the glutamate synthesis enzyme glutaminase .

Temporal Effects in Laboratory Settings

In laboratory settings, sodium houttuyfonate exhibits time-dependent effects. For example, it has been shown to exhibit anti-MRSA activity in a dose-dependent manner . It also shows a concentration-dependent inhibition of bacterial growth .

Dosage Effects in Animal Models

The effects of sodium houttuyfonate vary with different dosages in animal models. For instance, it has been found to exhibit dose-dependent therapeutic effects in reducing Pseudomonas aeruginosa burden and systemic inflammation in pneumonia mice . It also shows potent anti-inflammatory activities at the same dosage, both in vitro and in vivo .

Metabolic Pathways

Sodium houttuyfonate is involved in several metabolic pathways. It has been found to prevent the increase of glutamate levels, upregulate glutamate reuptake-associated proteins, and downregulate the glutamate synthesis enzyme glutaminase . It also affects the phosphatidylinositol 3-kinase-protein kinase B (PI3K/AKT) pathways, mitogen-activated protein kinase (MAPK) pathways, the tumor necrosis factor (TNF) pathways, and interleukin-17 (IL-17) signaling pathways .

Transport and Distribution

Sodium houttuyfonate is transported and distributed within cells and tissues. It has been found to be widely distributed 10 minutes after intravenous injection, with the lungs being the preferred site for disposition, followed by the heart and kidneys .

準備方法

Synthetic Routes and Reaction Conditions: Sodium houttuyfonate is synthesized by reacting houttuynin (3-oxododecanal) with sodium bisulfite. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the stability of the product. The reaction can be represented as follows:

C12H24O2+NaHSO3→C12H23O4SNa

Industrial Production Methods: In industrial settings, the production of sodium houttuyfonate involves large-scale extraction of houttuynin from Houttuynia cordata, followed by its chemical reaction with sodium bisulfite. The process is optimized to maximize yield and purity, often involving steps such as solvent extraction, crystallization, and purification .

Types of Reactions:

Oxidation: Sodium houttuyfonate can undergo oxidation reactions, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert sodium houttuyfonate back to its aldehyde precursor, houttuynin.

Substitution: The sulfonate group in sodium houttuyfonate can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can react with sodium houttuyfonate under mild conditions.

Major Products Formed:

Oxidation: Sulfonic acid derivatives.

Reduction: Houttuynin.

Substitution: Various sulfonate esters and amides.

類似化合物との比較

Sodium new houttuyfonate (sodium dodecyl sulfoacetate): A derivative with similar antibacterial properties but different chemical structure.

2-Undecanone: Another compound derived from Houttuynia cordata with anti-inflammatory activities.

Comparison:

Sodium houttuyfonate vs. Sodium new houttuyfonate: Both compounds exhibit antibacterial properties, but sodium houttuyfonate is more effective against a broader range of pathogens.

Sodium houttuyfonate vs. 2-Undecanone: Sodium houttuyfonate shows more potent anti-inflammatory activities compared to 2-undecanone, making it more suitable for treating inflammatory conditions.

特性

CAS番号 |

83766-73-8 |

|---|---|

分子式 |

C12H24NaO5S |

分子量 |

303.37 g/mol |

IUPAC名 |

sodium;1-hydroxy-3-oxododecane-1-sulfonate |

InChI |

InChI=1S/C12H24O5S.Na/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)18(15,16)17;/h12,14H,2-10H2,1H3,(H,15,16,17); |

InChIキー |

QDQRHBIMTVAOLQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+] |

正規SMILES |

CCCCCCCCCC(=O)CC(O)S(=O)(=O)O.[Na] |

同義語 |

Sodium new houttuyfonate; AC-18898; Sodium 1-hydroxy-3-oxotetradecane-1-sulfonate; Sodium lauroyl-alpha-hydroxyethyl sulfonate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SH exert its antibacterial effects?

A1: SH demonstrates multifaceted antibacterial activity. Research indicates that it can inhibit bacterial growth by:

- Disrupting biofilm formation: SH effectively hinders biofilm formation in various bacteria, including Staphylococcus epidermidis [, , , , ] and Pseudomonas aeruginosa [, , , , ]. This effect is attributed to downregulation of genes associated with biofilm formation, such as icaA in S. epidermidis [] and algD and algR in P. aeruginosa [].

- Modulating bacterial virulence: SH can inhibit the production of virulence factors in Staphylococcus aureus, such as α-haemolysin and enterotoxins A and B []. It also interferes with quorum sensing systems, as evidenced by the downregulation of agr/RNAIII and upregulation of luxS in S. epidermidis [].

- Synergistic action with antibiotics: SH exhibits synergy with certain antibiotics, enhancing their effectiveness against bacteria. For instance, it improves the activity of erythromycin against S. epidermidis biofilms [, ] and imipenem against P. aeruginosa biofilms [].

Q2: What is the mechanism behind SH's anti-inflammatory activity?

A2: Studies suggest that SH exerts its anti-inflammatory effects through several pathways:

- Modulation of inflammatory mediators: SH can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), while promoting the secretion of the anti-inflammatory cytokine IL-10 [, , , ].

- Inhibition of inflammatory signaling pathways: SH has been shown to suppress the activation of nuclear factor kappa-B (NF-κB), a key regulator of inflammation, in various models [, , ]. Additionally, it can inhibit the activation of mitogen-activated protein kinases (MAPKs), another important signaling pathway involved in inflammation [].

- Regulation of immune cell activity: SH can influence the activity of immune cells, such as macrophages. It has been shown to induce respiratory burst and increase intracellular free calcium concentration in macrophages, indicating activation of these cells []. SH can also impact T cell function by increasing the secretion of IL-2 [].

Q3: Does SH interact with the host immune system?

A3: Yes, SH demonstrates an ability to modulate the host immune system. Studies show:

- Immunoenhancement: In chickens vaccinated against Newcastle disease virus, SH enhanced immune responses by improving immune organ indices, cytokine levels, and antibody titers [].

- Modulation of gut microbiota: SH can influence the composition of the gut microbiota, increasing the abundance of beneficial bacteria [, , ]. This modulation of the gut microbiota may contribute to its anti-inflammatory effects, particularly in the context of inflammatory bowel disease [, ].

Q4: What is the molecular formula and weight of SH?

A4: The molecular formula of SH is C10H17NaO5S, and its molecular weight is 272.3 g/mol.

Q5: Is there any information available about the stability of SH under different conditions?

A5: While limited information is available on the specific stability parameters of SH, one study explored its stability under simulated gastrointestinal conditions []. The study found that the solvent, temperature, and pH significantly influenced SH's stability.

Q6: Are there any known toxicological concerns associated with SH?

A6: Currently, published research provides limited information regarding the long-term toxicity profile of SH. Further studies are necessary to fully evaluate its safety profile.

Q7: What disease models have been used to study the efficacy of SH?

A7: SH has been evaluated in various in vitro and in vivo models, including:

- Bacterial biofilms: S. epidermidis and P. aeruginosa biofilm models have been used to demonstrate the inhibitory effects of SH on biofilm formation [, , , , , , , , , ].

- Inflammatory models: SH's anti-inflammatory activity has been studied in models such as lipopolysaccharide (LPS)-induced mastitis in mice [] and xylene-induced ear edema in mice [].

- Myocardial hypertrophy models: Studies have investigated the effects of SH on myocardial hypertrophy in mice and rats, demonstrating its potential in reducing cardiac hypertrophy [, ].

- Pulmonary hypertension model: SH has been shown to alleviate pulmonary hypertension in a monocrotaline (MCT)-induced rat model [].

- Traumatic brain injury model: Research suggests that SH may improve neurological outcomes in a mouse model of traumatic brain injury [].

- Ulcerative colitis models: Studies have explored the beneficial effects of SH in dextran sulfate sodium-induced colitis models, particularly in the context of Candida albicans overgrowth [, ].

Q8: Has SH been tested in clinical trials?

A8: While preclinical studies have shown promising results, clinical trials are needed to confirm the efficacy and safety of SH in humans.

Q9: What are some areas where further research on SH is needed?

A9: Further research is crucial to:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。